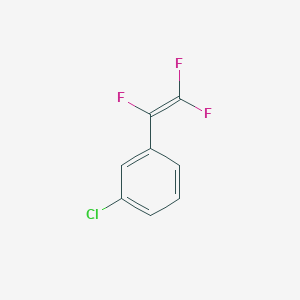![molecular formula C14H15NO3S B14604781 2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 60263-86-7](/img/structure/B14604781.png)
2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a 4-methylphenyl group and an ethanesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves multi-step organic reactions. One common method includes the sulfonylation of a pyridine derivative with a 4-methylphenyl ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism.
類似化合物との比較
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
(E)-N-[(2S)-2-(ethanesulfonyl)-1-(4-methylphenyl)butylidene]hydroxylamine: Another compound with a similar ethanesulfonyl group.
Uniqueness
2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
60263-86-7 |
|---|---|
分子式 |
C14H15NO3S |
分子量 |
277.34 g/mol |
IUPAC名 |
2-[1-(4-methylphenyl)ethylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H15NO3S/c1-11-6-8-13(9-7-11)12(2)19(17,18)14-5-3-4-10-15(14)16/h3-10,12H,1-2H3 |
InChIキー |
BJWXXORCMVMTRA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C)S(=O)(=O)C2=CC=CC=[N+]2[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


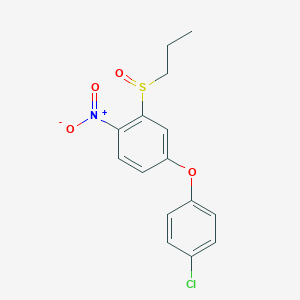
![2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B14604703.png)
![N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide](/img/structure/B14604709.png)
![3-Ethyl-2-[3-(pyridin-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14604717.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604723.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14604731.png)
![Ethyl 2-[chloro(dimethyl)silyl]propanoate](/img/structure/B14604733.png)

![[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B14604754.png)
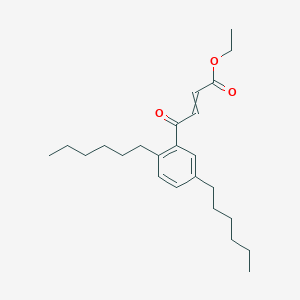
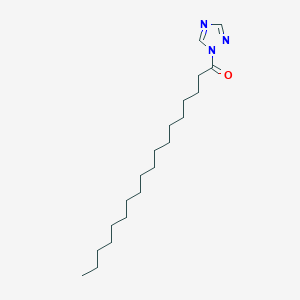
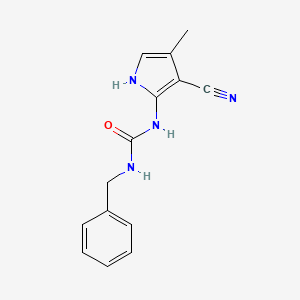
![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)
